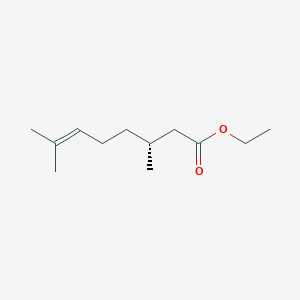
Ethyl (r)-citronellate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-3,7-dimethyl-6-octenoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes an ethyl group and a chiral center, making it an enantiomerically pure substance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ®-3,7-dimethyl-6-octenoate can be synthesized through the esterification of ®-3,7-dimethyl-6-octenoic acid with ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
(R)-3,7-dimethyl-6-octenoic acid+ethanolH2SO4ethyl (R)-3,7-dimethyl-6-octenoate+water
Industrial Production Methods
On an industrial scale, the production of ethyl ®-3,7-dimethyl-6-octenoate may involve continuous esterification processes using reactive distillation columns. This method allows for the efficient separation of the ester product from the reaction mixture, enhancing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-3,7-dimethyl-6-octenoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to its corresponding alcohol.
Oxidation: The ester can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: ®-3,7-dimethyl-6-octenoic acid and ethanol.
Reduction: ®-3,7-dimethyl-6-octen-1-ol.
Oxidation: Various oxidized products depending on the specific conditions.
Scientific Research Applications
Ethyl ®-3,7-dimethyl-6-octenoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism by which ethyl ®-3,7-dimethyl-6-octenoate exerts its effects involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis in biological systems to release its corresponding acid and alcohol, which may then interact with various enzymes and receptors. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Ethyl ®-3,7-dimethyl-6-octenoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, ethyl ®-3,7-dimethyl-6-octenoate is unique due to its chiral center and specific structural features. This uniqueness makes it valuable in applications requiring enantiomerically pure substances.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
- Ethyl ®-2-hydroxy-4-phenylbutyrate
Properties
CAS No. |
65620-73-7 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
ethyl (3R)-3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C12H22O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,11H,5-6,8-9H2,1-4H3/t11-/m1/s1 |
InChI Key |
UAIOJGGMISJMMY-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C)CCC=C(C)C |
Canonical SMILES |
CCOC(=O)CC(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















